molecular formula C9H7FO3 B2943746 Methyl 5-fluoro-2-formylbenzoate CAS No. 1194374-71-4

Methyl 5-fluoro-2-formylbenzoate

Cat. No.: B2943746
CAS No.: 1194374-71-4
M. Wt: 182.15
InChI Key: OZWXXLYOYCZGTE-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-formylbenzoate is an organic compound with the molecular formula C9H7FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxyl group is esterified with a methoxy group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-fluoro-2-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-fluoro-2-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is involved in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-formylbenzoate depends on its specific application. In drug development, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

    Methyl 2-fluoro-5-formylbenzoate: Similar structure but with the fluorine atom at the 2-position instead of the 5-position.

    Methyl 4-fluoro-2-formylbenzoate: Fluorine atom at the 4-position.

    Methyl 3-fluoro-2-formylbenzoate: Fluorine atom at the 3-position.

Uniqueness: Methyl 5-fluoro-2-formylbenzoate is unique due to the position of the fluorine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 5-fluoro-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWXXLYOYCZGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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